NLS (PKKKRKV) (hydrochloride)
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Overview
Description
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) is a peptide derived from the simian virus 40 large tumor antigen. This peptide sequence, Pro-Lys-Lys-Lys-Arg-Lys-Val, is known for its role in mediating the transport of proteins from the cytoplasm into the nucleus. The hydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during synthesis. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: In an industrial setting, the production of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups like thiols or aldehydes.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic conditions using trifluoroacetic acid for deprotection and cleavage from the resin.
Major Products: The primary product is the Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) peptide. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Facilitates the study of nuclear transport mechanisms by tagging proteins with the Nuclear Localization Signal to observe their import into the nucleus.
Medicine: Investigated for its potential in gene therapy to enhance the delivery of therapeutic proteins or nucleic acids into the nucleus.
Industry: Utilized in the development of drug delivery systems that require targeted nuclear entry .
Mechanism of Action
The mechanism by which Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (hydrochloride) exerts its effects involves binding to importin α, a protein that recognizes and transports Nuclear Localization Signal-tagged proteins through the nuclear pore complex into the nucleus. This process is essential for the proper functioning of eukaryotic cells, as it ensures that proteins synthesized in the cytoplasm reach their nuclear destinations .
Comparison with Similar Compounds
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (trifluoroacetate): Another form of the same peptide with trifluoroacetate as the counterion.
Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) (acetate): Similar peptide with acetate as the counterion.
Uniqueness: The hydrochloride form of Nuclear Localization Signal (Pro-Lys-Lys-Lys-Arg-Lys-Val) offers enhanced solubility and stability compared to other forms like trifluoroacetate or acetate. This makes it particularly suitable for applications requiring high solubility and stability, such as in vivo studies and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78N14O8.ClH/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);1H/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEMQFYSOAXAJS-XXZMQFNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79ClN14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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